REACTION_CXSMILES
|
II.[CH:3]([C:11]1[CH:20]=[CH:19][C:18]2[C:13](=[CH:14][C:15]([CH:21]=[CH:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=3)=[CH:16][CH:17]=2)[CH:12]=1)=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>>[CH:27]1[C:28]2[C:23](=[CH:22][CH:21]=[C:15]3[C:14]=2[C:13]2[C:18](=[CH:19][CH:20]=[C:11]4[C:12]=2[C:6]2[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=2)[CH:4]=[CH:3]4)[CH:17]=[CH:16]3)[CH:24]=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)C1=CC2=CC(=CC=C2C=C1)C=CC1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solution was irradiated with light from a high-pressure mercury lamp for 2 hr
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the separated product was recrystallized from benzene/ethanol as a solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC2=CC=C3C=CC4=CC=C5C=CC6=CC=CC=C6C5=C4C3=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |